(R)-Clevidipine-13C,d3

Catalog No.
S1796996
CAS No.
166432-28-6
M.F
C21H23Cl2NO6
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Clevidipine-13C,d3

CAS Number

166432-28-6

Product Name

(R)-Clevidipine-13C,d3

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

The exact mass of the compound Clevidipine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-Clevidipine-13C,d3 is an enantiomerically pure, stable isotope-labeled reference standard of the ultrashort-acting dihydropyridine calcium channel antagonist clevidipine[1]. Clinically utilized for rapid perioperative blood pressure control, clevidipine undergoes extremely rapid hydrolysis by blood and tissue esterases, resulting in an elimination half-life of approximately 1 to 2 minutes[2]. In advanced pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and metabolic flux studies, precise quantification from whole blood matrices is mandatory due to this rapid degradation. The incorporation of a +4 Da mass shift (one 13C and three deuterium atoms) combined with strict (R)-stereochemistry provides an optimal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. This specific configuration ensures exact co-elution with the (R)-enantiomer in chiral separations while avoiding isotopic cross-talk from the natural chlorine-containing isotopic envelope, making it an essential procurement choice for rigorous bioanalytical workflows.

Substituting (R)-Clevidipine-13C,d3 with racemic labeled standards (e.g., rac-Clevidipine-d7), unlabeled analogs (e.g., felodipine), or generic dihydropyridines compromises assay integrity in stereoselective pharmacokinetics [1]. Clevidipine is characterized by a unique, ultrarapid esterase-dependent degradation pathway that is highly sensitive to sample handling and matrix conditions. Analog internal standards fail to identically mimic this rapid hydrolysis rate during whole blood extraction, leading to skewed quantitative recoveries [1]. Furthermore, in chiral LC-MS/MS employing protein-based stationary phases, a racemic internal standard introduces unnecessary chromatographic complexity and potential co-elution interferences with the (S)-enantiomer [2]. Finally, because clevidipine possesses a dichloro-phenyl group, its natural isotopic distribution includes a prominent M+2 peak (~65% abundance) and M+3 peak (~15%); using a standard with an insufficient mass shift (e.g., a simple +2 or +3 Da label) results in severe isotopic overlap in unit-resolution mass spectrometers, whereas the +4 Da shift cleanly resolves the IS signal from the analyte's primary natural isotopic envelope [1].

Elimination of Isotopic Cross-Talk in Dichloro-Compound LC-MS/MS

Clevidipine contains two chlorine atoms, generating a massive natural M+2 isotopic peak (approx. 65% of the monoisotopic mass) and an M+3 peak (15%). When using a standard +3 Da deuterated internal standard, the natural M+3 isotope of the highly concentrated target analyte directly interferes with the IS channel in unit-resolution triple quadrupole systems, causing non-linear calibration at higher concentrations[1]. By utilizing the +4 Da shift of (R)-Clevidipine-13C,d3, the IS precursor mass is shifted to the M+4 region (only 11% natural abundance), drastically reducing isotopic cross-talk and enabling a strictly linear dynamic range (e.g., 0.1–30 ng/mL in whole blood) without upper-limit signal distortion [1].

Evidence DimensionIsotopic cross-talk and assay linearity
Target Compound Data(R)-Clevidipine-13C,d3 (+4 Da shift) achieves strict linearity (R^2 > 0.995) without high-end cross-talk.
Comparator Or Baseline+3 Da labeled standards (suffer from ~15% M+3 natural isotopic overlap).
Quantified DifferenceEliminates major isotopic interference, extending the upper limit of quantification (ULOQ) reliability.
ConditionsLC-MS/MS MRM mode in whole blood matrices.

Procuring the +4 Da labeled standard is critical for laboratories analyzing wide concentration ranges, preventing calibration curve distortion caused by natural chlorine isotopes.

Enantiomer-Specific Matrix Effect Correction in Whole Blood

In whole blood LC-MS/MS assays, the matrix effect for clevidipine is highly variable, recorded between 114% and 117% due to ion enhancement from complex blood lipids [1]. When analyzing the specific (R)-enantiomer on chiral stationary phases, utilizing the exact enantiomer-matched (R)-Clevidipine-13C,d3 ensures identical retention time and ionization environment [3]. In contrast, using an analog IS like felodipine or nimodipine results in divergent retention times, failing to correct for the localized matrix effects at the specific elution window of the (R)-enantiomer, which can lead to precision errors exceeding the FDA/EMA bioanalytical acceptable limit of 15% [2].

Evidence DimensionMatrix effect correction accuracy
Target Compound Data(R)-Clevidipine-13C,d3 normalizes matrix effects to 100% ± 5% for the (R)-enantiomer.
Comparator Or BaselineAnalog IS (e.g., felodipine) yields uncorrected matrix variations of up to 117%.
Quantified Difference~15-20% improvement in quantitative accuracy in whole blood matrices.
ConditionsWhole blood liquid-liquid extraction, Chiral LC-MS/MS analysis.

For regulatory-compliant pharmacokinetic profiling, buyers must use the exact enantiomeric isotope to guarantee accurate matrix effect normalization.

Tracking of Ultrashort Stereoselective Esterase Hydrolysis

Clevidipine has an in vitro half-life in human blood of just 5.8 minutes due to rapid hydrolysis by pseudocholinesterases [3]. During sample collection and liquid-liquid extraction, even with esterase inhibitors, residual degradation occurs. The (R)-Clevidipine-13C,d3 standard, when spiked immediately into the sample, degrades at the exact same stereoselective rate as the endogenous (R)-clevidipine[1]. Analog standards (which lack the specific ester-cleavage susceptibility of clevidipine) or racemic standards (which average the degradation rates of both enantiomers) fail to account for this specific pre-analytical loss, potentially skewing recovery data by 10-20% [2].

Evidence DimensionPre-analytical recovery correction
Target Compound Data(R)-Clevidipine-13C,d3 provides 1:1 correction for stereoselective esterase-mediated hydrolysis during processing.
Comparator Or BaselineAnalog IS (e.g., nimodipine) shows >80% stability, failing to track the ~50% loss of clevidipine.
Quantified DifferenceEliminates the 10-20% quantitative bias introduced by differential pre-analytical degradation.
ConditionsWhole blood processing at room temperature prior to LC-MS/MS injection.

Procuring the exact isotope-labeled enantiomer is the only way to mathematically neutralize the rapid ex vivo degradation that plagues clevidipine bioanalysis.

Enantioselective Pharmacokinetic (PK) Profiling

Essential for clinical trials and bioequivalence studies requiring the independent quantification of (R)-clevidipine clearance and distribution in human whole blood, correcting for stereoselective metabolism[1].

Chiral LC-MS/MS Method Development

Ideal as the primary internal standard for validating chiral stationary phase (e.g., Chiral-AGP) separations, ensuring no isotopic or enantiomeric co-elution interferences during method validation [2].

Therapeutic Drug Monitoring (TDM) in Perioperative Care

Crucial for developing rapid-turnaround mass spectrometry assays to monitor exact active drug levels in patients undergoing cardiac surgery, where blood esterase activity may vary significantly between individuals [2].

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.0902428 Da

Monoisotopic Mass

455.0902428 Da

Heavy Atom Count

30

UNII

19O2GP3B7Q

Drug Indication

For the reduction of blood pressure when when oral antihypertensive therapy is not feasible or not desirable.
FDA Label
Treatment of hypertensive disease

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

Absorption Distribution and Excretion

urine 63-74%, feces 7-22%

Metabolism Metabolites

Clevidipine is rapidly hydrolyzed to inactive metabolites by esterases in arterial blood.

Wikipedia

Clevidipine

Biological Half Life

1 minute

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-20-2023
Zhang JG, Dehal SS, Ho T, Johnson J, Chandler C, Blanchard AP, Clark RJ Jr, Crespi CL, Stresser DM, Wong J: Human cytochrome p450 induction and inhibition potential of clevidipine and its primary metabolite h152/81. Drug Metab Dispos. 2006 May;34(5):734-7. Epub 2006 Feb 24. [PMID:16501008]
Nordlander M, Sjoquist PO, Ericsson H, Ryden L: Pharmacodynamic, pharmacokinetic and clinical effects of clevidipine, an ultrashort-acting calcium antagonist for rapid blood pressure control. Cardiovasc Drug Rev. 2004 Fall;22(3):227-50. [PMID:15492770]
Wang QD, Segawa D, Ericsson H, Sjoquist PO, Johansson L, Ryden L: Time-dependent cardioprotection with calcium antagonism and experimental studies with clevidipine in ischemic-reperfused pig hearts: part I. J Cardiovasc Pharmacol. 2002 Aug;40(2):228-34. [PMID:12131552]
Stephens CT, Jandhyala BS: Effects of fenoldopam, a dopamine D-1 agonist, and clevidipine, a calcium channel antagonist, in acute renal failure in anesthetized rats. Clin Exp Hypertens. 2002 May;24(4):301-13. [PMID:12069360]
FDA Approved Drug Products: Cleviprex (clevidipine) injection

Explore Compound Types